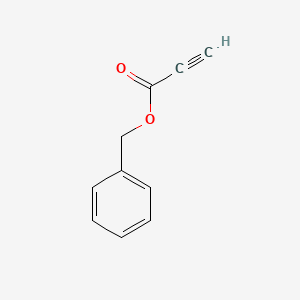

Benzyl propiolate

Description

Propriétés

IUPAC Name |

benzyl prop-2-ynoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O2/c1-2-10(11)12-8-9-6-4-3-5-7-9/h1,3-7H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCSLTHXLCZSZLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80337487 | |

| Record name | Benzyl propiolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80337487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14447-01-9 | |

| Record name | Benzyl propiolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80337487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyl propiolate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Benzyl Propiolate (CAS: 14447-01-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl propiolate (CAS number 14447-01-9) is a versatile organic compound that serves as a valuable building block in synthetic chemistry. Its unique structure, featuring a terminal alkyne and a benzyl ester, makes it a highly reactive and useful intermediate in a variety of chemical transformations. This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of Benzyl propiolate, with a particular focus on its utility in drug discovery and development.

Physicochemical Properties

Benzyl propiolate is a liquid at room temperature with the molecular formula C₁₀H₈O₂. A summary of its key physicochemical properties is presented in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 14447-01-9 | |

| Molecular Formula | C₁₀H₈O₂ | [1] |

| Molecular Weight | 160.17 g/mol | [1][2] |

| Appearance | Liquid | [3] |

| Density | 1.1 g/cm³ | [4] |

| Boiling Point | 270.6 °C at 760 mmHg | [4] |

| Flash Point | 139.9 °C | [4] |

| Solubility | Insoluble in water, soluble in most organic solvents. | |

| Storage Temperature | 2-8°C, sealed in a dry environment. | [3] |

Safety and Handling

Benzyl propiolate is classified as a warning-level hazard. It is harmful if swallowed, in contact with skin, or inhaled, and causes skin and serious eye irritation. It may also cause respiratory irritation.[3][5][6]

Hazard Statements: H302, H312, H315, H319, H332, H335[5][6]

Precautionary Statements: P261, P264, P270, P271, P280, P301+P317, P302+P352, P304+P340, P305+P351+P338, P317, P319, P321, P330, P332+P317, P337+P317, P362+P364, P403+P233, P405, P501[5][6]

Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Synthesis of Benzyl Propiolate

Several methods are available for the synthesis of Benzyl propiolate. The choice of method may depend on the desired scale, purity requirements, and available starting materials.

Fischer-Speier Esterification

This is a classic acid-catalyzed esterification method.

Experimental Protocol:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, add propiolic acid (1.0 equivalent), benzyl alcohol (1.2 equivalents), and a catalytic amount of p-toluenesulfonic acid (TsOH) (0.05 equivalents) in a suitable solvent such as toluene.

-

Reaction: Heat the mixture to reflux. The water formed during the reaction is azeotropically removed and collected in the Dean-Stark trap, driving the equilibrium towards the ester product.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: After cooling to room temperature, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Caption: Fischer-Speier Esterification Workflow.

Steglich Esterification

This method utilizes dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP) for esterification under milder conditions.[7]

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve propiolic acid (1.0 equivalent) and benzyl alcohol (1.2 equivalents) in a dry aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Reagent Addition: Add a catalytic amount of DMAP (0.1 equivalents). Cool the mixture to 0°C in an ice bath and then add a solution of DCC (1.1 equivalents) in the same solvent dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for several hours to overnight.

-

Monitoring: Monitor the reaction progress by TLC.

-

Work-up: A white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU. Wash the filtrate with dilute hydrochloric acid to remove excess DMAP, followed by a saturated aqueous solution of sodium bicarbonate and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Caption: Steglich Esterification Workflow.

Copper-Catalyzed Synthesis

This method involves the coupling of a benzyl halide with an alkynoic acid in the presence of a copper catalyst.[6]

Experimental Protocol:

-

Reaction Setup: In a reaction tube, combine the benzyl halide (e.g., benzyl bromide, 1.0 equivalent), propiolic acid (1.5 equivalents), cesium carbonate (Cs₂CO₃) (2.0 equivalents), and copper(I) iodide (CuI) (0.1 equivalents) in acetonitrile (CH₃CN).

-

Reaction: Stir the mixture at 60°C for 24 hours in the air.

-

Monitoring: Monitor the reaction progress by TLC.

-

Work-up: After cooling, pour the mixture into ethyl acetate and wash with water. Extract the aqueous layer with ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under vacuum. Purify the residue by flash column chromatography.

Applications in Drug Discovery and Development

The terminal alkyne functionality of Benzyl propiolate makes it a key reagent in "click chemistry," particularly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction is widely used in drug discovery for bioconjugation, lead optimization, and the synthesis of complex molecular architectures.[8]

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Experimental Protocol (General):

-

Reaction Setup: In a reaction vessel, dissolve Benzyl propiolate (1.0 equivalent) and an azide (e.g., benzyl azide, 1.0 equivalent) in a suitable solvent system, often a mixture of t-butanol and water.

-

Catalyst Preparation: In a separate vial, prepare the copper catalyst by mixing copper(II) sulfate (CuSO₄) (0.01-0.05 equivalents) with a reducing agent such as sodium ascorbate (0.1-0.2 equivalents) in water.

-

Reaction: Add the catalyst solution to the mixture of the alkyne and azide. Stir the reaction at room temperature.

-

Monitoring: The reaction is typically fast and can be monitored by TLC or LC-MS.

-

Work-up: Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate. The resulting 1,2,3-triazole can be purified by column chromatography or recrystallization.[9][10]

References

- 1. Beta 1 Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ahajournals.org [ahajournals.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Molecular Mechanisms Underlying β-Adrenergic Receptor-Mediated Cross-Talk between Sympathetic Neurons and Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of Benzyl-, Allyl-, and Allenyl-boronates via Copper-Catalyzed Borylation of Alcohols [organic-chemistry.org]

- 8. Click Chemistry [organic-chemistry.org]

- 9. Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. BJOC - Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions [beilstein-journals.org]

An In-depth Technical Guide to the Molecular Structure of Benzyl Propiolate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl propiolate (benzyl prop-2-ynoate) is a versatile organic compound with significant potential in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis, and spectroscopic characterization. Detailed experimental protocols for its preparation are outlined, and its known biological activities, including its role as an antifungal agent and its interaction with adrenergic signaling pathways, are discussed. This document aims to serve as a core resource for researchers engaged in the study and application of this compound.

Molecular Structure and Identification

Benzyl propiolate is an ester formed from benzyl alcohol and propiolic acid. The presence of a terminal alkyne group makes it a highly reactive and useful building block in organic synthesis.

Table 1: Chemical Identifiers for Benzyl Propiolate

| Identifier | Value |

| IUPAC Name | benzyl prop-2-ynoate[1] |

| Synonyms | Benzyl propiolate, 2-Propynoic acid, phenylmethyl ester, Acetylenecarboxylic acid benzyl ester[1][2] |

| CAS Number | 14447-01-9[1] |

| Chemical Formula | C₁₀H₈O₂[1] |

| Molecular Weight | 160.17 g/mol [1] |

| Canonical SMILES | C#CC(=O)OCC1=CC=CC=C1[1] |

| InChI Key | KCSLTHXLCZSZLB-UHFFFAOYSA-N[1] |

Physicochemical Properties

The physical and chemical properties of benzyl propiolate are summarized in the table below. These properties are crucial for its handling, storage, and application in various experimental settings.

Table 2: Physicochemical Properties of Benzyl Propiolate

| Property | Value |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 270.6 ± 19.0 °C at 760 mmHg[3] |

| Density | 1.1 ± 0.1 g/cm³[3] |

| Flash Point | 139.9 ± 9.5 °C[3] |

| Refractive Index | 1.539[3] |

| LogP | 2.67[2] |

Synthesis of Benzyl Propiolate

Benzyl propiolate can be synthesized through several methods, most commonly via the esterification of propiolic acid with benzyl alcohol. A detailed experimental protocol for a representative synthesis is provided below.

Experimental Protocol: Esterification of Propiolic Acid with Benzyl Alcohol

This protocol describes the synthesis of benzyl propiolate via a direct esterification reaction.

Materials:

-

Propiolic acid

-

Benzyl alcohol

-

Toluene

-

p-Toluenesulfonic acid (TsOH) monohydrate (catalyst)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Dichloromethane

-

Hexane

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve propiolic acid (1.0 equivalent) and benzyl alcohol (1.2 equivalents) in toluene.

-

Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.05 equivalents) to the reaction mixture.

-

Reflux: Heat the mixture to reflux and continue heating until the theoretical amount of water is collected in the Dean-Stark trap, indicating the completion of the reaction.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter the mixture and concentrate the filtrate under reduced pressure to remove the solvent.

-

Purify the crude product by column chromatography on silica gel, using a hexane-ethyl acetate gradient as the eluent, to afford pure benzyl propiolate.

-

Spectroscopic Characterization

The structure of benzyl propiolate is confirmed through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of benzyl propiolate shows characteristic signals for the aromatic, benzylic, and acetylenic protons.

Table 3: ¹H NMR Spectroscopic Data for Benzyl Propiolate

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.43 - 7.30 | multiplet | 5H | Aromatic protons (C₆H₅) |

| 5.23 | singlet | 2H | Benzylic protons (-CH₂-) |

| 2.90 | singlet | 1H | Acetylenic proton (≡C-H) |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 4: Predicted ¹³C NMR Spectroscopic Data for Benzyl Propiolate

| Chemical Shift (δ, ppm) | Assignment |

| ~152 | Ester carbonyl carbon (C=O) |

| ~135 | Aromatic quaternary carbon (C-CH₂) |

| ~128.7 | Aromatic methine carbons (ortho-C) |

| ~128.6 | Aromatic methine carbon (para-C) |

| ~128.4 | Aromatic methine carbons (meta-C) |

| ~77 | Acetylenic carbon (-C≡) |

| ~75 | Acetylenic carbon (≡C-H) |

| ~67 | Benzylic carbon (-CH₂-) |

Infrared (IR) Spectroscopy

The IR spectrum of benzyl propiolate displays characteristic absorption bands for its functional groups.

Table 5: IR Spectroscopic Data for Benzyl Propiolate

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3290 | Strong | ≡C-H stretch (alkyne) |

| ~2120 | Medium | C≡C stretch (alkyne) |

| ~1715 | Strong | C=O stretch (ester) |

| ~1250 | Strong | C-O stretch (ester) |

| ~3030 | Medium | C-H stretch (aromatic) |

| ~1600, 1495, 1455 | Medium-Weak | C=C stretch (aromatic) |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of benzyl propiolate results in characteristic fragmentation patterns.

Table 6: Mass Spectrometry Data for Benzyl Propiolate

| m/z | Relative Intensity | Assignment |

| 160 | Moderate | [M]⁺ (Molecular ion) |

| 91 | High | [C₇H₇]⁺ (Tropylium ion) |

| 65 | Moderate | [C₅H₅]⁺ |

| 53 | High | [C₄H₅]⁺ |

Biological Activity and Signaling Pathways

Benzyl propiolate has demonstrated notable biological activities, particularly as an antifungal agent and an adrenergic receptor agonist.

Antifungal Activity

Recent studies have highlighted the broad-spectrum antifungal properties of benzyl propiolate derivatives against various phytopathogenic fungi. The proposed mechanism of action involves the disruption of the fungal cell membrane and the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.

Caption: Proposed antifungal mechanism of benzyl propiolate.

Adrenergic Receptor Agonism

Benzyl propiolate has been identified as an agonist of adrenergic receptors. Adrenergic receptors are a class of G protein-coupled receptors (GPCRs) that are targets of catecholamines like adrenaline and noradrenaline. The activation of these receptors triggers a signaling cascade that can lead to various physiological responses, including platelet aggregation.

References

An In-depth Technical Guide to the Synthesis and Characterization of Benzyl Propiolate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of benzyl propiolate, a valuable chemical intermediate. The document details established synthetic protocols, presents key characterization data in a structured format, and includes workflow diagrams to facilitate understanding and replication of the described methods.

Introduction

Benzyl propiolate, systematically named benzyl prop-2-ynoate, is an organic compound with the chemical formula C₁₀H₈O₂ and a molecular weight of 160.17 g/mol .[1] Its structure features a benzyl group attached to a propiolate ester, rendering it a useful building block in organic synthesis, particularly in the development of novel pharmaceutical compounds and functional materials. This guide outlines the primary methods for its preparation and the analytical techniques used for its characterization.

Synthesis of Benzyl Propiolate

The most common and direct method for the synthesis of benzyl propiolate is the esterification of propiolic acid with benzyl alcohol. This reaction can be achieved through several catalytic approaches.

Fischer Esterification with Acid Catalysis

A well-established method for synthesizing benzyl propiolate involves the direct esterification of propiolic acid with benzyl alcohol using a strong acid catalyst, such as p-toluenesulfonic acid (TsOH), in a suitable solvent like toluene. The reaction is typically carried out under reflux conditions with the removal of water to drive the equilibrium towards the product.

Reaction Scheme:

Experimental Protocol:

A detailed experimental protocol for this transformation is described in the literature. Typically, equimolar amounts of propiolic acid and benzyl alcohol are dissolved in a non-polar solvent like toluene. A catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid) is added, and the mixture is heated to reflux with a Dean-Stark apparatus to remove the water formed during the reaction. The reaction progress is monitored by techniques such as thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, washed with an aqueous basic solution (e.g., saturated sodium bicarbonate) to remove unreacted acid and the catalyst, followed by washing with brine. The organic layer is then dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified, typically by vacuum distillation or column chromatography, to yield pure benzyl propiolate.

Other Synthetic Routes

Alternative synthetic strategies for benzyl propiolate have also been reported. These include the reaction of benzyl bromide with propiolic acid in the presence of a base, or the transesterification of ethyl propiolate with benzyl alcohol. These methods may offer advantages in specific contexts, such as avoiding the use of strong acids or utilizing different starting materials.

Characterization of Benzyl Propiolate

The identity and purity of synthesized benzyl propiolate are confirmed through various spectroscopic techniques. The expected data from these analyses are summarized below.

Physical and Chemical Properties

A summary of the key physical and chemical properties of benzyl propiolate is provided in Table 1.

| Property | Value | Reference |

| IUPAC Name | benzyl prop-2-ynoate | [1] |

| CAS Number | 14447-01-9 | [1] |

| Molecular Formula | C₁₀H₈O₂ | [1] |

| Molecular Weight | 160.17 g/mol | [1] |

| Appearance | Liquid | |

| Boiling Point | 270.6 ± 19.0 °C at 760 mmHg |

Table 1: Physical and Chemical Properties of Benzyl Propiolate

Spectroscopic Data

The structural confirmation of benzyl propiolate is achieved through the analysis of its NMR, IR, and mass spectra. The characteristic spectral data are presented in the following tables.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The ¹H and ¹³C NMR spectra of benzyl propiolate provide distinct signals corresponding to the different hydrogen and carbon atoms in the molecule.

| ¹H NMR | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Aromatic Protons | 7.30 - 7.45 | m | 5H | C₆H₅ |

| Methylene Protons | 5.23 | s | 2H | -CH₂- |

| Acetylenic Proton | 2.90 | s | 1H | -C≡CH |

Table 2: ¹H NMR Data for Benzyl Propiolate

| ¹³C NMR | Chemical Shift (ppm) | Assignment |

| Carbonyl Carbon | ~153 | C=O |

| Aromatic Carbons | ~135, 128.8, 128.6, 128.5 | C₆H₅ |

| Methylene Carbon | ~67 | -CH₂- |

| Acetylenic Carbons | ~76, ~75 | -C≡CH |

Table 3: ¹³C NMR Data for Benzyl Propiolate

3.2.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of benzyl propiolate will show characteristic absorption bands for the alkyne, ester, and aromatic functionalities.

| Functional Group | Wavenumber (cm⁻¹) |

| C≡C-H stretch (alkyne) | ~3300 |

| C=O stretch (ester) | ~1720 |

| C≡C stretch (alkyne) | ~2120 |

| C-O stretch (ester) | ~1250 |

| C-H stretch (aromatic) | ~3030 |

| C=C stretch (aromatic) | ~1600, 1495 |

Table 4: Characteristic IR Absorption Bands for Benzyl Propiolate

3.2.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For benzyl propiolate, the molecular ion peak [M]⁺ would be observed at m/z = 160. The fragmentation pattern would likely show characteristic peaks corresponding to the loss of the benzyl group and other fragments.

| m/z | Assignment |

| 160 | [M]⁺ |

| 91 | [C₇H₇]⁺ (benzyl cation) |

| 69 | [C₃H₁O₂]⁺ |

| 53 | [C₃H₁O]⁺ |

Table 5: Expected Mass Spectrometry Fragmentation for Benzyl Propiolate

Experimental and Logical Workflow Diagrams

To visually represent the processes described in this guide, the following diagrams have been generated using Graphviz.

General Synthesis Workflow

This diagram illustrates the key steps involved in a typical laboratory synthesis of benzyl propiolate.

References

Physical and chemical properties of benzyl propiolate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of benzyl propiolate (benzyl prop-2-ynoate). It is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and other scientific endeavors where this compound may be of interest. This document summarizes key quantitative data, details experimental protocols for its synthesis and characteristic reactions, and visualizes important chemical transformations.

Physical and Chemical Properties

Benzyl propiolate is an ester characterized by the presence of a terminal alkyne group, which imparts significant reactivity. Its fundamental properties are summarized below.

Table 1: Physical Properties of Benzyl Propiolate

| Property | Value | Source |

| CAS Number | 14447-01-9 | [1] |

| Molecular Formula | C₁₀H₈O₂ | [1] |

| Molecular Weight | 160.17 g/mol | [1] |

| Appearance | Liquid | [2] |

| Boiling Point | 270.6 ± 19.0 °C at 760 mmHg | [3] |

| Density | 1.1 ± 0.1 g/cm³ | |

| Flash Point | 139.9 ± 9.5 °C | [3] |

| Refractive Index | 1.539 | [3] |

| LogP | 2.67 |

Note: Some physical properties are predicted values.

Spectral Data

Definitive, publicly available spectral data (¹H NMR, ¹³C NMR, IR, MS) specifically for benzyl propiolate is limited. Researchers should perform their own analytical characterization to confirm the identity and purity of synthesized or acquired samples.

Chemical Properties and Reactivity

The chemical behavior of benzyl propiolate is dominated by the electrophilic nature of the alkyne, which is activated by the adjacent electron-withdrawing ester group. This makes it susceptible to a variety of chemical transformations.

Cycloaddition Reactions

Benzyl propiolate, as an activated alkyne, readily participates in [3+2] cycloaddition reactions. A prominent example is the reaction with azides to form triazoles. This type of "click chemistry" is widely used in drug discovery and bioconjugation.

A general procedure for the copper-catalyzed azide-alkyne cycloaddition (CuAAC) is as follows:

-

In a suitable reaction vessel, dissolve benzyl propiolate (1 equivalent) and benzyl azide (1.15 equivalents) in a suitable solvent such as Cyrene™.

-

Add a catalytic amount of a copper(I) source, such as copper(I) iodide (CuI, 0.01 equivalents).

-

Add a base, such as triethylamine (Et₃N, 0.1 equivalents), to the mixture.

-

Stir the reaction mixture at a specified temperature (e.g., 30-85 °C) overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or other suitable analytical techniques.

-

Upon completion, quench the reaction by adding cold distilled water.

-

The solid product can be isolated by filtration, washed with water, and dried. Further purification can be achieved by recrystallization or column chromatography.[4]

Nucleophilic Addition Reactions

The electron-deficient alkyne in benzyl propiolate is a prime target for nucleophilic attack. Soft nucleophiles, such as thiols, typically add to the β-carbon in a conjugate or 1,4-addition fashion.

A general procedure for the nucleophilic addition of a thiol to an activated alkyne is as follows:

-

Dissolve the activated alkyne, such as an alkyl propiolate (1 equivalent), in a suitable solvent.

-

Add the thiol nucleophile (e.g., benzyl mercaptan).

-

The reaction can be promoted by the addition of a base or a nucleophilic catalyst.

-

Stir the reaction at ambient temperature and monitor its progress.

-

Upon completion, the product can be isolated and purified using standard techniques like column chromatography.[5][6]

References

- 1. Benzyl propiolate | C10H8O2 | CID 543064 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benzyl Propionate (122-63-4) | Industrial Chemicals Manufacturer [chemicalbull.com]

- 3. Page loading... [guidechem.com]

- 4. beilstein-archives.org [beilstein-archives.org]

- 5. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]

- 6. pubs.acs.org [pubs.acs.org]

Spectral Data of Benzyl Propiolate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral data for benzyl propiolate (C₁₀H₈O₂), a valuable propiolic acid ester in organic synthesis. Due to the relative scarcity of publicly available spectral data for this compound compared to its saturated analog, benzyl propionate, this guide compiles known information and outlines the standard experimental protocols for its characterization.

Introduction

Benzyl propiolate is an organic compound with the chemical formula C₁₀H₈O₂. It consists of a benzyl group attached to a propiolate ester. The presence of the alkyne functional group makes it a versatile building block in various organic reactions, including cycloadditions and coupling reactions. Accurate spectral characterization is crucial for confirming the identity and purity of synthesized benzyl propiolate. This guide focuses on the key spectroscopic techniques used for this purpose: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Spectral Data Summary

Comprehensive, experimentally verified spectral data for benzyl propiolate is not widely available in public databases. However, based on the known synthesis and characterization of this compound in the chemical literature, the expected spectral features can be summarized. Researchers seeking definitive data should refer to the primary literature where the synthesis of benzyl propiolate is described, such as:

-

Synthesis, 2005, # 14, p. 2357 - 2366

-

Tetrahedron, 2013, vol. 69, # 26, p. 5495 - 5500

-

Organic Letters, 2012, vol. 14, # 13, p. 3264 - 3267

The following tables present predicted and partially reported data for benzyl propiolate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for Benzyl Propiolate (in CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.3-7.4 | m | 5H | Aromatic protons (C₆H₅) |

| ~5.2 | s | 2H | Methylene protons (-CH₂-) |

| ~2.9 | s | 1H | Acetylenic proton (≡C-H) |

Table 2: Predicted ¹³C NMR Spectral Data for Benzyl Propiolate (in CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~152 | Ester carbonyl carbon (C=O) |

| ~135 | Aromatic quaternary carbon |

| ~128-129 | Aromatic CH carbons |

| ~77 | Acetylenic carbon (-C≡) |

| ~75 | Acetylenic carbon (-C≡H) |

| ~67 | Methylene carbon (-CH₂-) |

Infrared (IR) Spectroscopy

Table 3: Expected IR Absorption Bands for Benzyl Propiolate

| Wavenumber (cm⁻¹) | Functional Group | Description |

| ~3300 | ≡C-H | Acetylenic C-H stretch |

| ~2100 | C≡C | Carbon-carbon triple bond stretch |

| ~1715 | C=O | Ester carbonyl stretch |

| ~1250, ~1100 | C-O | Ester C-O stretch |

| ~3100-3000 | =C-H | Aromatic C-H stretch |

| ~1600, ~1495 | C=C | Aromatic C=C stretch |

Mass Spectrometry (MS)

Table 4: Reported Mass Spectrometry Data for Benzyl Propiolate

| m/z | Description |

| 160 | Molecular ion [M]⁺ |

| 91 | Tropylium ion [C₇H₇]⁺ (base peak) |

| 77 | Phenyl ion [C₆H₅]⁺ |

| 53 | [C₄H₅]⁺ fragment |

Experimental Protocols

The following are detailed methodologies for the key experiments used to obtain the spectral data for benzyl propiolate.

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the molecular structure of benzyl propiolate.

Methodology:

-

Sample Preparation: A small amount of purified benzyl propiolate (typically 5-10 mg) is dissolved in approximately 0.6 mL of a deuterated solvent, most commonly chloroform-d (CDCl₃), in a standard 5 mm NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.

-

¹H NMR Acquisition:

-

The spectrometer is tuned to the proton frequency.

-

A standard one-pulse sequence is used.

-

Key parameters include a spectral width of approximately 12 ppm, a relaxation delay of 1-5 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

The chemical shifts are referenced to the residual solvent peak (CHCl₃ at 7.26 ppm).

-

-

¹³C NMR Acquisition:

-

The spectrometer is tuned to the carbon frequency.

-

A proton-decoupled pulse sequence is used to simplify the spectrum.

-

Key parameters include a spectral width of approximately 220 ppm, a longer relaxation delay (e.g., 2-10 seconds), and a significantly higher number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

The chemical shifts are referenced to the solvent peak (CDCl₃ at 77.16 ppm).

-

FT-IR Spectroscopy

Objective: To identify the functional groups present in benzyl propiolate.

Methodology:

-

Sample Preparation: For a liquid sample like benzyl propiolate, the neat liquid is typically used. A thin film of the sample is prepared between two salt plates (e.g., NaCl or KBr).

-

Instrumentation: A Fourier-transform infrared (FT-IR) spectrometer is used.

-

Data Acquisition:

-

A background spectrum of the clean, empty salt plates is recorded.

-

The thin film of the sample is placed in the spectrometer's sample holder.

-

The sample spectrum is recorded, typically by co-adding multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

-

The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).

-

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of benzyl propiolate.

Methodology:

-

Sample Introduction: The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification before analysis.

-

Ionization: Electron Ionization (EI) is a common method for this type of molecule. In the EI source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: An electron multiplier or similar detector records the abundance of each ion at a specific m/z value.

-

Data Analysis: The resulting mass spectrum plots the relative intensity of ions as a function of their m/z ratio.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like benzyl propiolate.

Caption: Workflow for the synthesis and spectral characterization of benzyl propiolate.

Benzyl Propiolate: A Versatile Terminal Alkyne Building Block for Synthesis and Drug Discovery

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl propiolate is a valuable chemical intermediate characterized by a terminal alkyne functional group and a benzyl ester. This unique combination of a reactive alkyne and a readily cleavable protecting group makes it a highly versatile building block in modern organic synthesis. Its utility spans a wide range of applications, from the construction of complex molecular architectures to the synthesis of biologically active compounds for drug discovery. This technical guide provides a comprehensive overview of the synthesis, key reactions, and applications of benzyl propiolate, with a focus on its role as a terminal alkyne building block.

Physicochemical Properties

A clear understanding of the physical and chemical properties of benzyl propiolate is essential for its effective use in the laboratory.

| Property | Value | Reference |

| CAS Number | 14447-01-9 | [1] |

| Molecular Formula | C₁₀H₈O₂ | [1] |

| Molecular Weight | 160.17 g/mol | [1] |

| Appearance | Liquid | [2] |

| Purity | Typically ≥95% | [2] |

| Storage Temperature | 2-8°C, sealed in a dry environment | [2] |

Synthesis of Benzyl Propiolate

Several synthetic routes to benzyl propiolate have been reported, with the choice of method often depending on the desired scale, purity requirements, and available starting materials.

Fischer-Speier Esterification

This classical method involves the acid-catalyzed reaction of propiolic acid with benzyl alcohol.

-

Reaction Scheme:

Fischer-Speier Esterification of Propiolic Acid

-

Experimental Protocol:

-

To a solution of propiolic acid (1.0 eq) in a suitable solvent such as toluene, add benzyl alcohol (1.1 eq).

-

Add a catalytic amount of a strong acid, for example, p-toluenesulfonic acid (TsOH, 0.05-0.1 eq).

-

Heat the reaction mixture to reflux (approximately 120°C) and remove the water formed during the reaction using a Dean-Stark apparatus.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction mixture and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

-

Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to afford pure benzyl propiolate.

Note: A comparative study has shown that TsOH can achieve 85-90% conversion under reflux conditions.[3]

-

Steglich Esterification

This method is suitable for small-scale syntheses under milder conditions and is particularly advantageous for acid-sensitive substrates.

-

Experimental Protocol:

-

Dissolve propiolic acid (1.0 eq) and benzyl alcohol (1.1 eq) in a dry, aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

-

Add a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).

-

Cool the mixture in an ice bath and add N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) portion-wise.

-

Allow the reaction to warm to room temperature and stir for several hours until completion, as monitored by TLC.

-

Filter off the precipitated dicyclohexylurea (DCU) byproduct.

-

Wash the filtrate with dilute hydrochloric acid and saturated sodium bicarbonate solution.

-

Dry the organic layer, concentrate, and purify the residue by column chromatography.

Note: This method can achieve yields exceeding 90%.[3]

-

Reactivity as a Terminal Alkyne Building Block

The terminal alkyne of benzyl propiolate is the key to its versatility, enabling a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC, or "click" reaction, is a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. Benzyl propiolate serves as an excellent alkyne component in this reaction.

-

Reaction Scheme:

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

-

General Experimental Protocol:

-

In a reaction vessel, dissolve the organic azide (1.0 eq) and benzyl propiolate (1.0-1.2 eq) in a suitable solvent system, often a mixture of water and an organic solvent like t-butanol or THF.

-

Add a copper(II) sulfate solution (e.g., 0.1-0.2 eq of a 20 mM stock solution in deionized water).

-

Add a ligand such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) (0.2-1.0 eq, maintaining a ligand to copper ratio of 2:1 to 5:1).

-

Initiate the reaction by adding a freshly prepared solution of a reducing agent, such as sodium ascorbate (0.5-1.0 eq of a 100 mM stock solution in deionized water), to generate the active Cu(I) catalyst in situ.

-

Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within 1-4 hours.

-

Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent like ethyl acetate or dichloromethane.

-

Wash the organic layer with a solution of EDTA to remove copper ions, followed by a brine wash.

-

Dry the organic layer, concentrate, and purify the product by column chromatography or recrystallization.

-

Sonogashira Coupling

While specific examples detailing the Sonogashira coupling of benzyl propiolate are not abundant in the provided search results, the general principles of this palladium- and copper-catalyzed cross-coupling reaction are well-established for terminal alkynes. This reaction is a powerful tool for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.

-

General Workflow:

General Workflow for Sonogashira Coupling

1,3-Dipolar Cycloaddition

In addition to the copper-catalyzed reaction, benzyl propiolate can participate in thermal 1,3-dipolar cycloadditions with various 1,3-dipoles, such as azides, to form five-membered heterocyclic rings. These reactions may be less regioselective than their catalyzed counterparts, often yielding a mixture of regioisomers.

Applications in Drug Discovery and Development

The triazole moiety formed from the click reaction of benzyl propiolate is a common scaffold in medicinal chemistry, known for its metabolic stability and ability to engage in hydrogen bonding. Derivatives of benzyl propiolate have shown promise as antifungal agents.

Antifungal Activity

Recent studies have demonstrated that derivatives of benzyl propiolate exhibit significant antifungal activity against various phytopathogenic fungi. For instance, 2-bromo benzyl propiolate has shown a high total activity index against several fungal strains, outperforming some commercial fungicides.[3] The proposed mechanism of action involves the disruption of mycelial morphology and an increase in intracellular reactive oxygen species (ROS).[3]

Spectroscopic Data

The following table summarizes the reported ¹H NMR spectroscopic data for benzyl propiolate.

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |

| Aromatic | 7.43 - 7.30 | m | - | [3] |

| Benzyl Methylene (-CH₂-) | 5.23 | s | - | [3] |

| Terminal Alkyne (-C≡CH) | 2.89 | s | - | [3] |

Note: 'm' denotes multiplet and 's' denotes singlet.

Conclusion

Benzyl propiolate is a highly valuable and versatile building block in organic synthesis. Its terminal alkyne functionality allows for participation in a range of powerful bond-forming reactions, most notably the copper-catalyzed azide-alkyne cycloaddition, providing rapid access to 1,2,3-triazole-containing molecules. The benzyl ester group serves as a convenient protecting group that can be readily removed under various conditions. These features, combined with the emerging biological activities of its derivatives, position benzyl propiolate as a key tool for researchers and scientists in the fields of synthetic chemistry and drug development. Further exploration of its reactivity and applications is expected to yield novel molecules with significant potential.

References

Benzyl Propiolate: A Versatile Alkyne for Advanced Organic Synthesis

An In-depth Technical Guide

Abstract: Benzyl propiolate is a highly functionalized alkyne building block that has garnered significant attention in modern organic synthesis. Its unique structure, featuring a terminal alkyne for coupling and cycloaddition reactions, an ester for further modification, and a benzyl group that can serve as a removable protecting group, makes it an invaluable tool for constructing complex molecular architectures. This guide provides an in-depth exploration of benzyl propiolate, covering its synthesis, core reactivity, and detailed protocols for its application in key synthetic transformations, including cycloaddition and cross-coupling reactions. It is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile reagent in their synthetic endeavors.

Introduction to Benzyl Propiolate

Benzyl propiolate (prop-2-ynoic acid, phenylmethyl ester) is an organic compound that serves as a cornerstone reagent in various synthetic applications. The molecule's utility is derived from the orthogonal reactivity of its three primary components:

-

Terminal Alkyne: The C-C triple bond is the primary site of reactivity, readily participating in a host of transformations, most notably cycloadditions and metal-catalyzed cross-coupling reactions.

-

Ester Moiety: The ester linkage provides a site for hydrolysis or transesterification, allowing for the deprotection of the carboxylic acid or conversion into other functional groups after the alkyne has been manipulated.

-

Benzyl Group: Often employed as a protecting group for the carboxylic acid, the benzyl group can be selectively removed under mild hydrogenolysis conditions, a feature that is highly advantageous in multi-step total synthesis.

This combination of features allows for the strategic incorporation of a three-carbon propargyl unit into target molecules, which can then be further elaborated.

Physicochemical Properties

A summary of the key physical and chemical properties of benzyl propiolate is presented below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₈O₂ | [1] |

| Molecular Weight | 160.17 g/mol | [1] |

| CAS Number | 14447-01-9 | [1] |

| Appearance | Not specified; expected to be a liquid or low-melting solid | |

| IUPAC Name | benzyl prop-2-ynoate | [1] |

| InChIKey | KCSLTHXLCZSZLB-UHFFFAOYSA-N | [1] |

Synthesis of Benzyl Propiolate

While classical Fischer esterification between propiolic acid and benzyl alcohol under acidic conditions is a viable route, modern methods offer milder conditions and improved yields.[2] A particularly effective approach is the copper(I)-catalyzed esterification of propiolic acid with benzyl halides.[3]

Copper(I)-Catalyzed Esterification

This method provides an efficient pathway to benzyl propiolates from readily available benzyl halides and alkynoic acids under ligand-free conditions.[3] The causality behind this choice of catalyst lies in copper(I)'s ability to activate the terminal alkyne, facilitating the coupling process under mild conditions that preserve the sensitive functional groups.

The proposed mechanism involves the formation of a copper(I) acetylide from propiolic acid. This intermediate then undergoes nucleophilic attack on the benzyl halide to furnish the desired ester product. The use of a base is critical to deprotonate the carboxylic acid and facilitate the formation of the copper acetylide.

Synthetic Workflow

The general workflow for the synthesis of benzyl propiolate via copper-catalyzed esterification is depicted below. This process highlights the key stages from starting materials to the purified final product.

Caption: Workflow for Copper-Catalyzed Synthesis of Benzyl Propiolate.

Key Applications in Organic Synthesis

Benzyl propiolate's true power is realized in its application as a versatile building block. Its terminal alkyne is primed for participation in two of the most powerful C-C and C-N bond-forming reaction classes in organic chemistry: cycloadditions and cross-couplings.

[3+2] Cycloaddition Reactions

The 1,3-dipolar cycloaddition, often termed the Huisgen cycloaddition, is a cornerstone reaction for the synthesis of five-membered heterocycles.[4][5] Benzyl propiolate is an excellent dipolarophile for this transformation, reacting with 1,3-dipoles like organic azides to produce highly valuable 1,2,3-triazole rings.[6][7] Triazoles are a privileged scaffold in medicinal chemistry due to their metabolic stability and ability to engage in hydrogen bonding.

The reaction between a substituted benzyl azide and benzyl propiolate proceeds regiospecifically to yield the 1,4-disubstituted triazole as the major product.[6][7] This regioselectivity is governed by frontier molecular orbital (FMO) theory, where the interaction between the highest occupied molecular orbital (HOMO) of the azide and the lowest unoccupied molecular orbital (LUMO) of the alkyne is favored.[4]

Caption: Mechanism of the [3+2] Huisgen Cycloaddition Reaction.

Sonogashira Cross-Coupling

The Sonogashira coupling is a robust and widely used method for forming C(sp²)-C(sp) bonds by reacting a terminal alkyne with an aryl or vinyl halide.[8][9] This reaction is co-catalyzed by palladium and copper complexes and requires a mild base. Benzyl propiolate is an ideal substrate for this reaction, enabling the direct attachment of an aryl or vinyl group to the alkyne terminus.

This transformation is foundational for the synthesis of conjugated enynes and arylalkynes, which are important precursors for pharmaceuticals, organic materials, and natural products.[8] The causality for using a dual-catalyst system is that the palladium catalyst facilitates the oxidative addition of the aryl halide, while the copper co-catalyst generates the reactive copper(I) acetylide species.

Caption: Catalytic Cycles of the Sonogashira Cross-Coupling Reaction.

Experimental Protocols

The following protocols are provided as validated starting points for the synthesis and application of benzyl propiolate.

Protocol 1: Synthesis of Benzyl Propiolate via Cu(I)-Catalyzed Esterification

Adapted from Mao et al.[3]

-

Reagents & Setup: To a flame-dried round-bottom flask, add propiolic acid (1.0 mmol), potassium carbonate (K₂CO₃, 2.0 mmol), and copper(I) iodide (CuI, 0.1 mmol).

-

Solvent & Starting Material: Add anhydrous N,N-Dimethylformamide (DMF, 5 mL) followed by benzyl bromide (1.2 mmol).

-

Reaction: Stir the mixture at 60 °C under a nitrogen atmosphere for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, cool the reaction to room temperature and pour it into 50 mL of water.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 25 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography (eluting with a hexane/ethyl acetate gradient) to yield pure benzyl propiolate.

Protocol 2: [3+2] Cycloaddition with Benzyl Azide

Based on principles from Abu-Orabi et al.[6][7]

-

Reagents & Setup: In a sealed tube, dissolve benzyl propiolate (1.0 mmol) and benzyl azide (1.0 mmol) in toluene (5 mL).

-

Reaction: Heat the mixture at 90-100 °C for 12-24 hours. Monitor the disappearance of starting materials by TLC.

-

Purification: Cool the reaction mixture to room temperature and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography to afford the 1-benzyl-4-(benzyloxycarbonyl)-1H-1,2,3-triazole.

Protocol 3: Sonogashira Coupling with 4-Iodotoluene

Based on general Sonogashira conditions[8][9]

-

Catalyst & Reagents: To a Schlenk flask, add 4-iodotoluene (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 mmol), and copper(I) iodide (CuI, 0.06 mmol).

-

Solvent & Base: Evacuate and backfill the flask with nitrogen. Add anhydrous tetrahydrofuran (THF, 10 mL) and triethylamine (TEA, 3.0 mmol).

-

Substrate Addition: Add benzyl propiolate (1.2 mmol) to the mixture via syringe.

-

Reaction: Stir the reaction at room temperature for 6-12 hours, monitoring by TLC.

-

Workup: Once complete, filter the mixture through a pad of Celite to remove the catalyst, washing with ethyl acetate.

-

Purification: Concentrate the filtrate and purify the residue by silica gel column chromatography (hexane/ethyl acetate gradient) to yield the coupled product, benzyl 3-(p-tolyl)propiolate.

Safety and Handling

Benzyl propiolate is a chemical reagent and should be handled with appropriate care in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.[10][11]

-

Handling: Avoid inhalation of vapors and direct contact with skin and eyes.[10] Do not eat, drink, or smoke when handling.[10]

-

Storage: Store in a cool, dry, and well-sealed container away from incompatible materials and sources of ignition.

-

Spills: In case of a spill, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.[10]

Always consult the specific Material Safety Data Sheet (MSDS) before use.

Conclusion and Future Outlook

Benzyl propiolate has established itself as a powerful and versatile C3 synthon in the organic chemist's toolbox. Its ability to undergo efficient cycloaddition and cross-coupling reactions provides reliable access to complex and medicinally relevant scaffolds. Future research will likely focus on expanding its applications in multicomponent reactions, asymmetric catalysis, and the synthesis of novel functional materials and biologically active compounds. The strategic advantage of its deprotectable benzyl ester function will ensure its continued relevance in the elegant and efficient total synthesis of complex natural products.

References

- 1. Benzyl propiolate | C10H8O2 | CID 543064 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benzyl Propiolate|C10H8O2|14447-01-9 [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]

- 5. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]

- 6. 1,3-Dipolar Cycloaddition Reactions of Substituted Benzyl Azides with Acetylenic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. static.cymitquimica.com [static.cymitquimica.com]

- 11. cdhfinechemical.com [cdhfinechemical.com]

Benzyl propiolate safety and handling precautions

An In-depth Technical Guide to the Safety and Handling of Benzyl Propiolate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and handling precautions for benzyl propiolate. The information is compiled from various safety data sheets and chemical databases to ensure a thorough understanding of the potential hazards and the necessary measures to mitigate them. This document is intended for professionals in research, development, and manufacturing who may handle this chemical.

Chemical Identification

| Chemical Name | Benzyl propiolate |

| Synonyms | Benzyl prop-2-ynoate |

| CAS Number | 14447-01-9[1][2][3][4][5] |

| Molecular Formula | C₁₀H₈O₂[1][3][4][5] |

| Molecular Weight | 160.17 g/mol [1][3][5][6] |

| Structure | InChI=1S/C10H8O2/c1-2-10(11)12-8-9-6-4-3-5-7-9/h1,3-7H,8H2 |

Physical and Chemical Properties

A summary of the key physical and chemical properties of benzyl propiolate is provided in the table below. This data is essential for understanding its behavior under various laboratory conditions.

| Property | Value |

| Appearance | Colorless to light yellow liquid[5] |

| Boiling Point | 270.6 ± 19.0 °C at 760 mmHg |

| Density | 1.1 ± 0.1 g/cm³ |

| Flash Point | 139.9 ± 9.5 °C |

| Purity | 95% - 97%[4][5] |

| Storage Temperature | 2-8°C, sealed in a dry environment[7] |

Hazard Identification and Classification

Benzyl propiolate is classified as a hazardous substance. The GHS hazard statements associated with this chemical are summarized below. It is crucial to understand these hazards to implement appropriate safety measures.[2][6][8]

| Hazard Class | GHS Hazard Statement |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed[2][6][8] |

| Acute Toxicity, Dermal (Category 4) | H312: Harmful in contact with skin[2][6][8] |

| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled[2][6][8] |

| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation[1][2][3][6][7] |

| Serious Eye Damage/Eye Irritation (Category 2A) | H319: Causes serious eye irritation[1][2][3][6][7] |

| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System | H335: May cause respiratory irritation[1][2][3][6][7] |

Safety and Handling Precautions

Adherence to strict safety protocols is mandatory when handling benzyl propiolate to minimize exposure and prevent adverse health effects.

Personal Protective Equipment (PPE)

-

Eye Protection: Wear chemical safety goggles and a face shield.[1] Eye protection should be tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[1]

-

Hand Protection: Handle with chemical-resistant gloves.[1] Gloves must be inspected before use. Use proper glove removal technique to avoid skin contact.[1]

-

Skin and Body Protection: Wear a complete suit protecting against chemicals.[1] The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[1]

-

Respiratory Protection: Use a respirator if ventilation is inadequate. For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator may be used. For higher-level protection, use type OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridges.[1]

Safe Handling Practices

-

Avoid all personal contact, including inhalation.[2]

-

Use in a well-ventilated area.[2]

-

Do not eat, drink, or smoke when using this product.[2]

-

Wash hands thoroughly after handling.[3]

-

Keep containers securely sealed when not in use.[2]

-

Avoid physical damage to containers.[2]

Storage

-

Store in a cool, dry, and well-ventilated place.

-

Keep the container tightly closed.[3]

-

Store locked up.[2]

-

Containers that are opened must be carefully resealed and kept upright to prevent leakage.[3]

Emergency Procedures

First-Aid Measures

-

If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1][3]

-

In Case of Skin Contact: Take off contaminated clothing and shoes immediately. Wash off with soap and plenty of water. Consult a physician.[3]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] If eye irritation persists, get medical advice/attention.

-

If Swallowed: Rinse mouth. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Consult a physician.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1]

-

Specific Hazards: Carbon oxides may be formed under fire conditions.[1]

-

Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.[1]

Accidental Release Measures

-

Personal Precautions: Use personal protective equipment. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.[1]

-

Environmental Precautions: Prevent product from entering drains.[1]

-

Methods for Cleaning Up: Contain and absorb the spill with sand, earth, inert material, or vermiculite.[2] Collect in a suitable, labeled container for waste disposal.[2]

Toxicological Information

Experimental Protocols

Specific experimental protocols for the toxicological assessment of benzyl propiolate are not available in the reviewed literature. For general guidance on toxicological testing, researchers should refer to established OECD guidelines for testing of chemicals, such as:

-

OECD 423: Acute Oral Toxicity - Acute Toxic Class Method

-

OECD 402: Acute Dermal Toxicity

-

OECD 404: Acute Dermal Irritation/Corrosion

-

OECD 405: Acute Eye Irritation/Corrosion

Visualizations

The following diagrams illustrate key safety and handling workflows relevant to working with benzyl propiolate.

Caption: Workflow for Safe Handling of Benzyl Propiolate.

Caption: Risk Assessment Process for Chemical Use.

References

- 1. static.cymitquimica.com [static.cymitquimica.com]

- 2. static.cymitquimica.com [static.cymitquimica.com]

- 3. file.bldpharm.com [file.bldpharm.com]

- 4. Benzyl propiolate, CasNo.14447-01-9 Amadis Chemical Co., Ltd. China (Mainland) [amadis.lookchem.com]

- 5. Benzyl propiolate | CymitQuimica [cymitquimica.com]

- 6. Benzyl propiolate | C10H8O2 | CID 543064 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Benzyl propiolate | 14447-01-9 [sigmaaldrich.com]

- 8. benzyl prop-2-ynoate | 14447-01-9 [sigmaaldrich.com]

The Alkyne Keystone: A Technical Guide to the Medicinal Chemistry Applications of Benzyl Propiolate

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals on the applications of benzyl propiolate in modern medicinal chemistry. This document details its pivotal role as a synthetic building block, particularly in the construction of biologically active heterocyclic compounds through click chemistry, and explores its potential in developing novel therapeutic agents.

Executive Summary

Benzyl propiolate, a terminal alkyne-containing ester, has emerged as a versatile and valuable tool in the medicinal chemist's arsenal. While historically utilized in the fragrance and flavor industries, its true potential lies in its application as a key architectural element in the synthesis of complex, biologically active molecules. The presence of a terminal alkyne functional group makes it an ideal partner in the Nobel Prize-winning Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry." This reaction allows for the efficient and regioselective formation of 1,4-disubstituted 1,2,3-triazoles, a scaffold of significant interest in drug discovery due to its metabolic stability and ability to engage in favorable interactions with biological targets.[1][2][3] This guide will provide an in-depth overview of the synthesis of benzyl propiolate derivatives, their documented and potential therapeutic applications, quantitative biological data, and detailed experimental protocols.

Core Application: Benzyl Propiolate in Click Chemistry

The primary application of benzyl propiolate in medicinal chemistry is as a precursor for the synthesis of 1-benzyl-1,2,3-triazole-4-carboxylate derivatives via the CuAAC reaction.[4] This reaction is highly efficient, modular, and biocompatible, making it ideal for creating large libraries of compounds for high-throughput screening.[1][5] The resulting triazole ring is not merely a passive linker; it actively participates in binding to biological targets through hydrogen bonding and dipole interactions.[1][3] The benzyl group and the ester functionality, both introduced by the benzyl propiolate starting material, provide two distinct points for further chemical modification, allowing for the rapid exploration of structure-activity relationships (SAR).

Below is a generalized workflow for the utilization of benzyl propiolate in a drug discovery program.

References

- 1. Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Click chemistry: 1,2,3-triazoles as pharmacophores. | Semantic Scholar [semanticscholar.org]

- 3. Click chemistry: 1,2,3-triazoles as pharmacophores - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design and synthesis of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone conjugates: study on their apoptosis inducing ability and tubulin polymerization inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Click chemistry and anticancer properties of 1,2,3- triazoles [wisdomlib.org]

Benzyl Propiolate: A Versatile Precursor for the Synthesis of Heterocyclic Compounds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Benzyl propiolate, a readily accessible and highly reactive building block, has emerged as a valuable precursor in the synthesis of a diverse array of heterocyclic compounds. Its unique chemical structure, featuring a terminal alkyne and a benzyl ester group, allows for participation in a variety of cyclization strategies, including cycloaddition and multicomponent reactions. This guide provides a comprehensive overview of the synthetic utility of benzyl propiolate, detailing key reaction pathways, experimental protocols, and quantitative data to facilitate its application in modern drug discovery and organic synthesis.

Synthesis of 1,2,3-Triazoles via [3+2] Cycloaddition

The most prominent application of benzyl propiolate in heterocyclic synthesis is its participation in [3+2] cycloaddition reactions with azides to furnish 1,2,3-triazoles. This reaction, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), offers high yields, excellent regioselectivity, and mild reaction conditions, making it a cornerstone of "click chemistry".

Reaction Mechanism

The reaction proceeds via a concerted or stepwise mechanism involving the reaction of the terminal alkyne of benzyl propiolate with an azide. In the absence of a catalyst, the thermal Huisgen cycloaddition often leads to a mixture of 1,4- and 1,5-regioisomers. However, the use of a copper(I) catalyst exclusively yields the 1,4-disubstituted triazole, while ruthenium catalysts can favor the formation of the 1,5-regioisomer.

Experimental Data

The following table summarizes representative quantitative data for the synthesis of 1,2,3-triazoles using benzyl propiolate and its analogs.

| Entry | Azide | Alkyne | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | Benzyl Azide | Propiolic Acid | None | Acetone | Reflux | Overnight | 62 | [1] |

| 2 | Benzyl Azide | Methyl Propiolate | Ru Complex | Toluene | Reflux | 24 | - | [2] |

| 3 | Benzyl Azide | Phenylacetylene | CuI | Cyrene™ | 30 | 12 | 89-96 | |

| 4 | Substituted Benzyl Azides | Ethyl Propiolate | None | Ethanol | Reflux | - | High |

Detailed Experimental Protocol: Synthesis of Benzyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate

This protocol is adapted from the synthesis of the corresponding carboxylic acid.[1]

Materials:

-

Benzyl azide

-

Benzyl propiolate

-

Copper(I) iodide (CuI)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

Procedure:

-

To a solution of benzyl azide (1.0 eq) in DCM, add benzyl propiolate (1.0 eq), CuI (0.1 eq), and DIPEA (2.0 eq).

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and wash with a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired benzyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate.

Synthesis of Pyridines and Dihydropyridines

While direct examples of benzyl propiolate in classical pyridine syntheses like the Hantzsch synthesis are not widely reported, its activated alkyne functionality makes it a suitable substrate for various pyridine-forming reactions. These often involve a Michael addition followed by cyclization.

Proposed Synthetic Pathway

A plausible route to substituted dihydropyridines involves the reaction of benzyl propiolate with an enamine, which can be generated in situ from a β-ketoester and an amine. The initial Michael addition of the enamine to the electron-deficient alkyne of benzyl propiolate would be followed by an intramolecular cyclization and subsequent tautomerization to yield the dihydropyridine ring. Oxidation of the dihydropyridine would then lead to the corresponding pyridine.

Synthesis of Pyrimidines

The construction of the pyrimidine core typically involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with an amidine. Benzyl propiolate can be envisioned as a precursor to a suitable 1,3-dicarbonyl equivalent for pyrimidine synthesis.

Proposed Synthetic Pathway

A potential strategy involves the initial reaction of benzyl propiolate with a primary amine to form a β-enamino ester. This intermediate, possessing a 1,3-relationship between the amine and the ester carbonyl, can then undergo condensation with an amidine hydrochloride to form the pyrimidine ring.

Synthesis of Pyrroles

The Paal-Knorr synthesis, a classical method for pyrrole formation, involves the condensation of a 1,4-dicarbonyl compound with a primary amine. While benzyl propiolate itself is not a 1,4-dicarbonyl compound, it can be a starting material for the synthesis of precursors suitable for pyrrole synthesis.

Proposed Synthetic Pathway

A plausible approach involves the Michael addition of an α-amino ketone to benzyl propiolate. This reaction would generate a 1,4-dicarbonyl-like intermediate which, upon intramolecular cyclization and dehydration, would yield a substituted pyrrole.

Conclusion

Benzyl propiolate serves as a versatile and reactive precursor for the synthesis of a variety of heterocyclic compounds, with its application in the synthesis of 1,2,3-triazoles being particularly well-established. While direct literature examples for the synthesis of other key heterocycles such as pyridines, pyrimidines, and pyrroles are less common, its inherent reactivity suggests plausible synthetic routes via Michael addition and subsequent cyclization reactions. The experimental protocols and reaction principles outlined in this guide provide a solid foundation for researchers to explore the full potential of benzyl propiolate in the development of novel heterocyclic scaffolds for applications in medicinal chemistry and materials science. Further research into expanding the scope of its reactions will undoubtedly uncover new and efficient pathways to valuable heterocyclic structures.

References

Methodological & Application

Synthesis of benzyl propiolate from propiolic acid and benzyl alcohol

An Application Note for the Synthesis of Benzyl Propiolate from Propiolic Acid and Benzyl Alcohol

Abstract

This comprehensive guide details the synthesis of benzyl propiolate, a valuable terminal alkyne building block for applications in organic synthesis, particularly in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry." We present a robust and scalable protocol centered on the Steglich esterification, a mild and efficient method that circumvents the challenges associated with traditional acid-catalyzed esterifications of sensitive substrates. This document provides an in-depth analysis of the reaction mechanism, a detailed step-by-step experimental protocol, safety considerations, characterization data, and a troubleshooting guide to ensure successful synthesis for researchers in chemical and pharmaceutical development.

Introduction and Strategic Rationale

Benzyl propiolate is a key reagent in the synthesis of complex organic molecules, including pharmaceuticals, polymers, and advanced materials. Its terminal alkyne and ester functionalities allow for orthogonal chemical modifications. The direct esterification of propiolic acid with benzyl alcohol presents a synthetic challenge. Standard Fischer esterification, which employs strong acid catalysts and heat, can lead to undesirable side reactions such as the hydration of the alkyne or polymerization of the highly reactive propiolic acid.[1][2][3]

To overcome these limitations, milder coupling methods are required. The Steglich esterification, utilizing dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst, is an ideal strategy.[4][5][6] This method proceeds at room temperature, offers high yields, and is tolerant of a wide range of functional groups, making it exceptionally well-suited for the synthesis of benzyl propiolate. The key advantage lies in the in-situ activation of the carboxylic acid by DCC, which avoids the harsh conditions of traditional methods.[5]

The Mechanism of Steglich Esterification

Understanding the causality behind the Steglich esterification is crucial for its successful application. The reaction is not merely a dehydration; it is a carefully orchestrated activation and nucleophilic acyl substitution process.

-

Activation of Propiolic Acid: The reaction initiates with the protonation of one of the nitrogen atoms of DCC by propiolic acid. The resulting propiolate anion then attacks the central carbon of the protonated DCC, forming the highly reactive O-acylisourea intermediate. This intermediate is essentially an activated form of the carboxylic acid, primed for nucleophilic attack.[5]

-

The Role of the DMAP Catalyst: While the O-acylisourea can be directly attacked by benzyl alcohol, this pathway is often slow and can be intercepted by a deleterious side reaction—an intramolecular 1,3-rearrangement to form a stable N-acylurea, which halts the desired reaction.[4][5] This is where DMAP's catalytic role is paramount. As a superior nucleophile, DMAP rapidly attacks the O-acylisourea to form an acylpyridinium intermediate.[5] This new intermediate is significantly more reactive towards the alcohol and is incapable of the unproductive rearrangement.

-

Nucleophilic Attack and Product Formation: Benzyl alcohol attacks the activated acyl group of the acylpyridinium intermediate.

-

Byproduct Formation: The displaced DCC, now protonated, scavenges the proton from the attacking alcohol, ultimately forming dicyclohexylurea (DCU). DCU is a stable, neutral urea byproduct that is largely insoluble in common organic solvents like dichloromethane (DCM) or ethyl acetate. Its precipitation provides a thermodynamic driving force that helps push the reaction to completion.[4]

Comprehensive Experimental Protocol

This protocol is designed as a self-validating system. Adherence to the described steps, particularly regarding stoichiometry and safety, is critical for a successful outcome.

Materials and Reagents

Proper reagent handling and quality are foundational to reproducibility.

| Reagent | CAS No. | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents | Physical Data |

| Propiolic Acid | 471-25-0 | 70.05 | 10.0 | 1.0 | Clear liquid, ρ = 1.14 g/mL |

| Benzyl Alcohol | 100-51-6 | 108.14 | 10.5 | 1.05 | Clear liquid, ρ = 1.044 g/mL |

| Dicyclohexylcarbodiimide (DCC) | 538-75-0 | 206.33 | 11.0 | 1.1 | White solid, mp = 34-35 °C |

| 4-(Dimethylamino)pyridine (DMAP) | 1122-58-3 | 122.17 | 1.0 | 0.1 | White solid |

| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 | - | - | Solvent, ~50 mL |

Critical Safety Precautions

Work must be performed in a certified chemical fume hood. Personal Protective Equipment (PPE), including a lab coat, safety goggles, and nitrile gloves, is mandatory.

-

Propiolic Acid: Highly toxic if swallowed or in contact with skin, causes severe skin burns and eye damage, and is a lachrymator.[7][8][9] Handle with extreme care.

-

Dicyclohexylcarbodiimide (DCC): Toxic in contact with skin, is a potent skin sensitizer that can cause severe allergic reactions upon re-exposure, and can cause serious eye damage.[10][11][12][13]

-

4-(Dimethylamino)pyridine (DMAP): Fatal in contact with skin and toxic if swallowed or inhaled.[14][15][16][17] Avoid creating dust.

-

Benzyl Alcohol: Harmful if swallowed or inhaled and causes serious eye irritation.[18][19][20]

-

Dichloromethane (DCM): Volatile and a suspected carcinogen. Use only in a well-ventilated fume hood.

Step-by-Step Synthesis Procedure

-

Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add propiolic acid (0.70 g, 10.0 mmol), benzyl alcohol (1.14 g, 10.5 mmol), and DMAP (0.122 g, 1.0 mmol).

-